molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Cat. No.: B155104
CAS No.: 452-86-8
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Description

It is one of the isomers of methylbenzenediol and appears as a white solid . Homocatechol is structurally related to catechol, with a methyl group attached to the benzene ring. This compound is known for its distinctive phenolic properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Methylcatechol (4-MC) is an organic compound that primarily targets platelets and various neurotrophic factors . It has been suggested to be a potent anti-platelet compound . Additionally, it acts as an agonist of various neurotrophic factors .

Mode of Action

4-MC interacts with its targets by inhibiting platelet aggregation and upregulating the expression of Heme oxygenase 1 (HO-1) protein . It achieves this by activating nuclear factor erythroid 2-related factor 2 (Nrf2), thereby inhibiting oxidative stress-induced neural stem cell death .

Biochemical Pathways

The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase uses cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate and NAD(P)+ to produce 4-MC, NADH, NADPH, and CO2 . This indicates that 4-MC is involved in the metabolic pathways of these compounds.

Pharmacokinetics

Small phenolic metabolites of these compounds formed by human microbiota are much more easily absorbable and could be responsible for their effect .

Result of Action

The molecular and cellular effects of 4-MC’s action include the inhibition of platelet aggregation and the upregulation of HO-1 protein expression . These actions result in the prevention of oxidative stress-induced neural stem cell death .

Action Environment

The action, efficacy, and stability of 4-MC can be influenced by various environmental factors. For instance, the presence of certain ions can affect the autoxidation of 4-MC . Furthermore, the compound’s action can be influenced by the metabolic environment, as its formation is dependent on the activity of specific enzymes and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase uses cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate and NAD(P) + to produce 4-methylcatechol, NADH, NADPH, and CO2 . This indicates that this compound interacts with enzymes and other biomolecules in biochemical reactions. It is also known to form adducts with proteins, such as Lactoglobulin , highlighting its interaction with molecules of biological importance.

Cellular Effects

This compound has been shown to stimulate apoptosis and reduce insulin secretion by decreasing betacellulin and inhibin beta-A in INS-1 beta-cells . It also induces the apoptotic death of murine tumor cells through its extracellular pro-oxidant action on the cells .

Molecular Mechanism

This compound is an agonist of various neurotrophic factors, which can upregulate the expression of Heme oxygenase 1 (HO-1) protein by activating nuclear factor erythroid 2-related factor 2 (Nrf2), thereby inhibiting oxidative stress-induced neural stem cell death . It is also able to block platelet aggregation caused by the stimulation of different pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a potent anti-platelet effect, even at a concentration of 10 M . It has also been found to exhibit strong inter-molecular interactions, further confirmed by strong inter-crystalline aggregation observed by microscopic images .

Dosage Effects in Animal Models

Animal studies have confirmed the effect of this compound in a plethora of models. It has clearly ameliorated neurotoxicity and kidney damage and was shown to be protective of beta-cells .

Metabolic Pathways

This compound is involved in the metabolism of aromatic acids by a strain of Pseudomonas putida that contains a TOL plasmid . It is also a metabolite of p-toluate .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is structurally related to lignans, contributing to the aerosol generated by the combustion of wood .

Subcellular Localization

Most of the Polyphenol oxidase (PPO), an enzyme that catalyzes the oxidation of mono- and o-diphenols to o-diquinones, is found in the plastids, such as the chloroplasts of photosynthetic cells and the leucoplasts of storage cells . Given the structural similarity of this compound to catechols, it is plausible that this compound may also be localized in similar subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocatechol can be synthesized through several methods. One common method involves the hydroxylation of toluene derivatives. For instance, the oxidation of 4-methylphenol (p-cresol) using hydrogen peroxide in the presence of a catalyst can yield homocatechol . Another method involves the hydrolysis of 2-chlorotoluene under alkaline conditions .

Industrial Production Methods: In industrial settings, homocatechol is often produced through the hydroxylation of phenol derivatives. This process typically involves the use of hydrogen peroxide as an oxidizing agent and a suitable catalyst to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Homocatechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Homocatechol’s unique properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-methylbenzene-1,2-diol
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InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZBCATMYQYDCTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID5020861
Record name 4-Methylcatechol
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Molecular Weight

124.14 g/mol
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Physical Description

White or light brown solid; [Alfa Aesar MSDS], Solid
Record name 4-Methylcatechol
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Vapor Pressure

0.0028 [mmHg]
Record name 4-Methylcatechol
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CAS No.

452-86-8
Record name 4-Methylcatechol
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Record name 4-Methyl-1,2-Benzenediol
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Record name 4-Methylcatechol
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Record name 4-methylpyrocatechol
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Record name 4-METHYLCATECHOL
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Record name 4-Methylcatechol
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Melting Point

65 °C
Record name 4-Methyl-1,2-Benzenediol
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Synthesis routes and methods I

Procedure details

TCCA (16.7 g, 72 mmol) was added to a solution of 4-fluoro-1-methyl-2-nitrobenzene (12.4 g, 80 mmol) in CH3CO2H/H2SO4 (80 mL/80 mL). The mixture was heated to 70° C. and stirred overnight. After cooling to room temperature, the reaction mixture was poured into ice water (1000 mL) and extracted with DCM (2×200 mL). The combined organic phase was washed with brine and concentrated in vacuo. The residue was purified by column chromatography (PE: EA=50:1) to give compound 1 (5.0 g, 33.1%) as a yellow oil.
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
CH3CO2H H2SO4
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
33.1%

Synthesis routes and methods II

Procedure details

To an ice-cold concentrated nitric acid (200 mL) was added slowly under stirring over a period of 20 minutes 2-methoxy-1,4-dimethylbenzene (25 g, 184 mmol). To this cold reaction mixture, sodium nitrite (38 g, 552 mmol) was added slowly in lots over a period of 1 h while maintaining the temperature below 2° C. The reaction mixture was stirred at between 0-5° C. for 5 h. The reaction mass was poured into ice-cold water (1000 mL), and the precipitated solid was filtered, washed with cold water (100 mL) and dried. The crude solid was crystallized from ethanol and water (7:1) to yield compound 1 (15 g, 45%).
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added dropwise, at 0° to 10° C., to a mixture solution composed of a tetrachloroethane solution containing 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, a 2-fold amount by weight, based on (III-1), of water, and a 0.3-fold amount by weight, based on (III-1), of pyridine over 2 hours. Stirring was continued at the same temperature for 3 hours. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, then separated into the organic layer and the aqueous layer. The aqueous layer was extracted with tetrachloroethane, and the extract was combined with the organic layer, followed by distilling off the tetrachloroethane to obtain 4-methylcatechol (V) in 96% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Three
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods V

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added to a mixture solution composed of 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, 0.008 mol of tetra-n-butylammonium bromide, a 2-fold amount by weight of methyl isobutyl ketone, a 2.7-fold amount by weight of water, and a 0.2-fold amount by weight of pyridine, the respective amounts being based on the weight of (III-1), at 0° to 10° C. over 3 hours. Stirring was continued for 3 hours at the same temperature. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, followed by extracting with methyl isobutyl ketone. After liquid separation, the methyl isobutyl ketone was distilled off from the organic layer to obtain 4-methylcatechol (V) in 93% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.008 mol
Type
catalyst
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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